

Z-Aevd-fmk: A Technical Guide to its Function in Apoptosis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Z-Ala-Glu-Val-Asp(OMe)-fmk (**Z-Aevd-fmk**), a key synthetic peptide inhibitor used in the study of apoptosis. **Z-Aevd-fmk** is a cell-permeable, irreversible inhibitor of caspase-10, an initiator caspase in the extrinsic apoptotic pathway. This document details the mechanism of action of **Z-Aevd-fmk**, its role in signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize **Z-Aevd-fmk** as a tool to investigate and modulate apoptotic processes.

Introduction to Z-Aevd-fmk and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is principally orchestrated by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).



Z-Aevd-fmk is a synthetic tetrapeptide (Ala-Glu-Val-Asp) modified with a C-terminal fluoromethyl ketone (fmk) group and an N-terminal benzyloxycarbonyl (Z) group. The peptide sequence is designed to mimic the cleavage site of caspase-10 substrates, allowing it to specifically target this enzyme. The fmk group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition. The benzyloxycarbonyl group enhances the cell permeability of the inhibitor, enabling its use in live-cell experiments.

Mechanism of Action of Z-Aevd-fmk

Z-Aevd-fmk functions as a highly specific and irreversible inhibitor of caspase-10.[1] Its mechanism of action is centered on its ability to covalently bind to the catalytic site of activated caspase-10, thereby preventing its proteolytic activity.

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their cognate death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), and pro-caspase-10 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-10 molecules undergo proximity-induced dimerization and auto-activation.

Activated caspase-10 then initiates the downstream caspase cascade by cleaving and activating executioner caspases, such as pro-caspase-3 and pro-caspase-7. Furthermore, caspase-10 can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid. tBid translocates to the mitochondria, inducing the release of cytochrome c and other pro-apoptotic factors, thereby amplifying the apoptotic signal through the intrinsic pathway.

By irreversibly inhibiting caspase-10, **Z-Aevd-fmk** effectively blocks these downstream events. It prevents the activation of executioner caspases and the cleavage of Bid, thus inhibiting the progression of apoptosis.[2]

Quantitative Data

While specific IC50 values for **Z-Aevd-fmk** against a panel of caspases are not consistently reported across publicly available literature, its potent and specific inhibition of caspase-10 is well-established. The effective concentration of **Z-Aevd-fmk** in cell-based assays can vary depending on the cell type and experimental conditions.

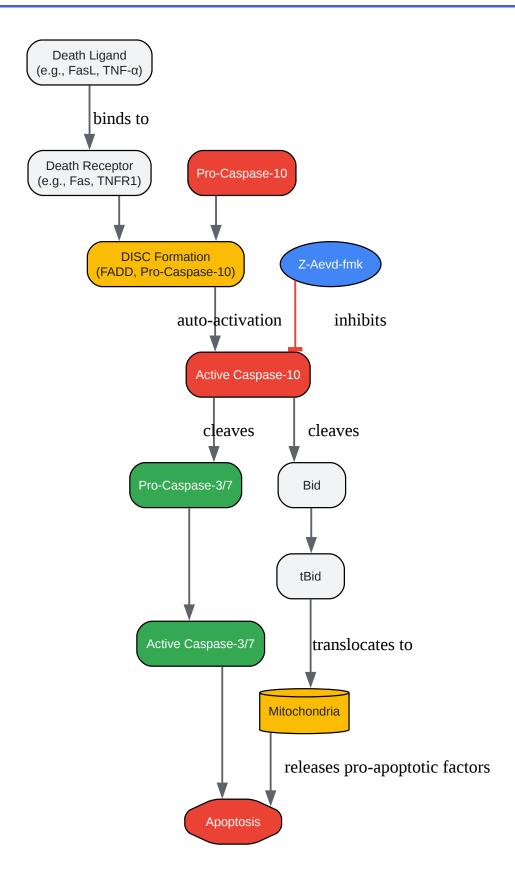


Inhibitor	Target Caspase	Other Caspases Inhibited	Effective Concentration (in vitro)	Notes
Z-Aevd-fmk	Caspase-10	Potent and irreversible inhibitor.	10 μΜ	Can prevent Fas- induced apoptosis in Jurkat T lymphoma cells at this concentration.[1]
Z-DEVD-fmk	Caspase-3	Also shows potent inhibition of caspase-6, -7, -8, and -10.[3]	1-200 μΜ	A related caspase inhibitor with a broader spectrum of activity.[3]

Signaling Pathways and Experimental Workflows Extrinsic Apoptosis Pathway Mediated by Caspase-10

The following diagram illustrates the central role of caspase-10 in the extrinsic apoptosis pathway and the point of intervention for **Z-Aevd-fmk**.





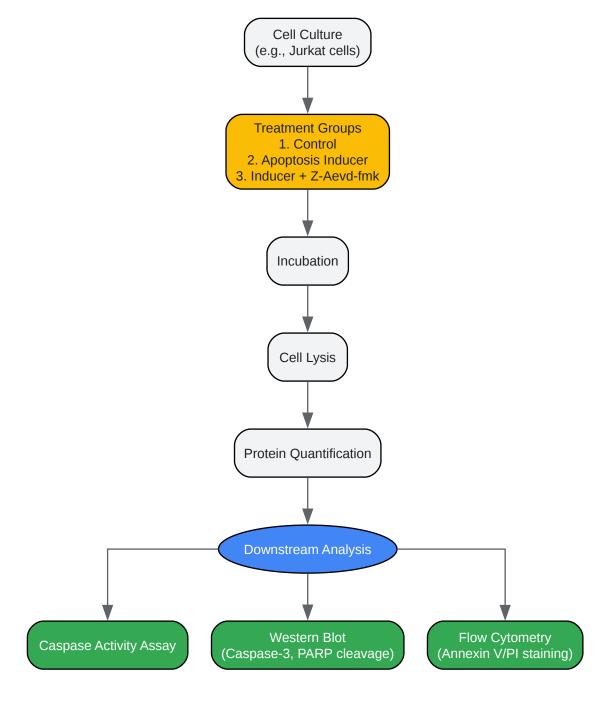
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Extrinsic apoptosis pathway showing **Z-Aevd-fmk** inhibition.



Experimental Workflow for Assessing Z-Aevd-fmk Efficacy

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of **Z-Aevd-fmk** on apoptosis.



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Workflow for evaluating **Z-Aevd-fmk**'s anti-apoptotic effects.



Experimental Protocols Caspase-10 Activity Assay

This protocol is a general guideline for measuring caspase-10 activity in cell lysates using a fluorogenic substrate.

Materials:

- Cells of interest
- · Apoptosis-inducing agent
- **Z-Aevd-fmk** (and vehicle control, e.g., DMSO)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μM EDTA)
- Protein Assay Reagent (e.g., BCA kit)
- Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)
- Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)
- 96-well black microplate
- Fluorometer

Procedure:

- Cell Treatment: Seed cells at an appropriate density. Pre-treat cells with Z-Aevd-fmk (e.g., 10 μM) or vehicle for 1 hour. Induce apoptosis with the desired agent and incubate for the appropriate time.
- Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Cell Lysis
 Buffer and incubate on ice for 15-30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
 Collect the supernatant (cell lysate).



- Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
- Caspase Assay: In a 96-well black microplate, add 50 μg of protein lysate to each well.
 Adjust the volume with Assay Buffer to 50 μL. Add 50 μL of Assay Buffer containing the caspase-10 substrate (final concentration, e.g., 50 μM).
- Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
- Data Analysis: Calculate the rate of fluorescence increase. A decrease in the rate in Z-Aevd-fmk-treated samples compared to the induced, untreated samples indicates inhibition of caspase-10 activity.

Western Blot for Caspase-3 Cleavage

This protocol describes the detection of cleaved (active) caspase-3 by Western blotting as a downstream indicator of caspase-10 inhibition.

Materials:

- Treated cell lysates (from section 5.1)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against cleaved caspase-3
- Primary antibody for a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibody



- Chemiluminescent substrate
- Imaging system

Procedure:

- Sample Preparation: Mix equal amounts of protein (e.g., 20-30 μg) from each treatment group with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
- Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
- Data Analysis: A reduction in the band intensity corresponding to cleaved caspase-3 in the Z-Aevd-fmk-treated samples indicates successful inhibition of the upstream caspase-10.

Conclusion



Z-Aevd-fmk is an invaluable tool for researchers studying the extrinsic pathway of apoptosis. Its specific and irreversible inhibition of caspase-10 allows for the precise dissection of this signaling cascade. By understanding its mechanism of action and employing the detailed protocols provided in this guide, scientists can effectively investigate the role of caspase-10 in various physiological and pathological processes, and explore its potential as a therapeutic target in drug development.

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